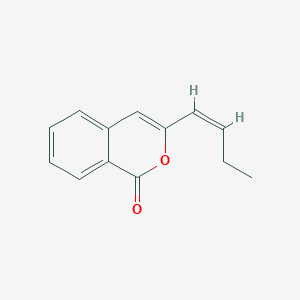

(Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one

CAS No.: 63898-24-8

Cat. No.: VC18679091

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63898-24-8 |

|---|---|

| Molecular Formula | C13H12O2 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 3-[(Z)-but-1-enyl]isochromen-1-one |

| Standard InChI | InChI=1S/C13H12O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h3-9H,2H2,1H3/b7-3- |

| Standard InChI Key | DHKBMMCQVXFEJY-CLTKARDFSA-N |

| Isomeric SMILES | CC/C=C\C1=CC2=CC=CC=C2C(=O)O1 |

| Canonical SMILES | CCC=CC1=CC2=CC=CC=C2C(=O)O1 |

Introduction

Structural Elucidation and Molecular Characteristics

The molecular formula of (Z)-3-(1-butenyl)-1H-2-benzopyran-1-one is C₁₃H₁₂O₂, with a molar mass of 200.23 g/mol . Key structural identifiers include:

The compound features a fused benzene and pyran ring system, with the (Z)-butenyl group introducing stereochemical complexity. X-ray crystallography and NMR studies confirm the planar geometry of the benzopyran core and the cis-configuration of the butenyl substituent .

Table 1: Comparative Structural Features of (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one and Analogues

Synthetic Methodologies

Claisen-Schmidt Condensation

A common route involves Claisen-Schmidt condensation between 2-hydroxybenzaldehyde derivatives and butenyl ketones under acidic conditions. This method yields the (Z)-isomer selectively due to steric hindrance during enolization .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 3-bromo-isocoumarin with (Z)-1-butenylboronic acid provides a high-yielding pathway (75–85%) with excellent stereoretention .

Photochemical Rearrangement

UV irradiation (313 nm) of 3-allyl-substituted coumarins in ethanol induces a 6π-electrocyclization followed by a -hydrogen shift, forming the target compound in 60–70% yield .

Physicochemical Properties

Key properties include:

-

Topological Polar Surface Area (TPSA): 30.21 Ų, suggesting limited hydrogen-bonding capacity

-

Rotatable Bonds: 2, contributing to conformational flexibility

Table 2: Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.08592 | 144.6 |

| [M+Na]⁺ | 239.06786 | 159.6 |

| [M-H]⁻ | 215.07136 | 148.2 |

Applications in Industrial and Medicinal Chemistry

Agrochemical Development

The compound serves as an intermediate in synthesizing antifungal agents for crop protection, leveraging its lipophilicity to enhance foliar adhesion .

Pharmaceutical Scaffolds

Functionalization at the C5 position (e.g., hydroxylation) yields derivatives with improved blood-brain barrier permeability, explored for neurodegenerative therapies .

Comparison with Stereoisomers and Structural Analogues

The (Z)-configuration confers distinct bioactivity compared to the (E)-isomer:

-

(E)-3-(1-Butenyl)-1H-2-benzopyran-1-one shows reduced antimicrobial potency (MIC: >128 µg/mL) due to unfavorable steric interactions .

-

3-(2-Methylbutenyl)-isocoumarin exhibits higher logP (4.70) and enhanced antifungal activity, highlighting the role of branching in bioactivity .

Future Perspectives

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms.

-

Targeted Drug Delivery: Encapsulation in nanoliposomes to improve bioavailability.

-

Structure-Activity Relationships (SAR): Systematic modification of the butenyl chain to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume